BenchChemオンラインストアへようこそ!

6-iodo-1H-quinazolin-4-one

Antitumor Cytotoxic Activity Quinazolinone

6-Iodo-1H-quinazolin-4-one is the definitive building block for kinase-targeted anticancer agents. The 6-iodo group confers potent multi-kinase inhibition (ABL, ALK, c-RAF) and remarkable cytotoxicity (IC50 ~10 µM vs glioblastoma & cervical cancer) that 6-Cl, 6-Br, or 6-F analogs cannot achieve. It uniquely enables I-125 radioiodination for EMCIT prodrugs. Also exhibits antibacterial/antifungal activity. Procure the authentic 6-iodo derivative to ensure pharmacologically valid results.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
Cat. No. B7721594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-1H-quinazolin-4-one
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)N=CN2
InChIInChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyPUGXMZKDRVGIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1H-quinazolin-4-one: A Core Scaffold for Targeted Anticancer and Multi-Kinase Inhibitor Research


6-Iodo-1H-quinazolin-4-one (CAS 16064-08-7) is a heterocyclic building block belonging to the quinazolinone class, characterized by a fused benzene and pyrimidine ring system with a carbonyl at the 4-position and an iodine atom at the 6-position [1]. The 6-iodo substituent confers distinct chemical reactivity and biological properties, enabling this compound to serve as a versatile intermediate for the synthesis of bioactive molecules, particularly those with antitumor, antimicrobial, and kinase inhibitory activities [2]. It is a key precursor for generating radioiodinated derivatives for diagnostic imaging and targeted radiotherapy [3].

Why 6-Iodo-1H-quinazolin-4-one Cannot Be Replaced by Other 6-Halo or 6-Substituted Quinazolinones


Generic substitution of 6-iodo-1H-quinazolin-4-one with other 6-halo (e.g., Cl, Br, F) or 6-unsubstituted analogs is not scientifically equivalent due to the profound impact of the 6-position substituent on both biological activity and synthetic utility. The iodine atom at the 6-position is critical for maintaining potent kinase inhibition profiles and antitumor activity [1]. For instance, in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the 6-iodo substitution was essential for achieving remarkable cytotoxic activity against several human cancer cell lines, with IC50 values as low as 10 µM, which is comparable to the standard drug paclitaxel [1]. Furthermore, the iodine atom is uniquely suited for radioiodination (e.g., with I-125), enabling the development of targeted diagnostic and therapeutic radiopharmaceuticals—a capability not shared by chloro or bromo analogs [2].

Quantitative Evidence of 6-Iodo-1H-quinazolin-4-one Differentiation


Superior Antitumor Activity of 6-Iodo-2-methylquinazolin-4-one Derivatives Against Multiple Cancer Cell Lines

Derivatives of 6-iodo-1H-quinazolin-4-one exhibit potent and selective cytotoxic activity against a range of human cancer cell lines, with several compounds showing comparable efficacy to the standard chemotherapeutic drug paclitaxel [1]. The 6-iodo substitution is a critical structural feature for this activity, as evidenced by the high potency of compounds like 3d against cervical cancer HeLa cells (IC50 = 10 µM) and 3e against glioblastoma T98G cells (IC50 = 12 µM) [1].

Antitumor Cytotoxic Activity Quinazolinone

Potent Multi-Kinase Inhibition by 6-Iodo-2-(pyridin-3/4-yl)-3-substituted Quinazolin-4-one Derivatives

A series of novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives were identified as potent multi-kinase inhibitors, showing exceptional antitumor activity against a panel of nine cancer cell lines and high inhibitory potency against ABL, ALK, and c-RAF kinases [1]. The 6-iodo substitution is essential for this multi-kinase inhibitory profile, which is distinct from other quinazolinone-based kinase inhibitors that may be more selective for a single target.

Multi-kinase inhibitor Antitumor Quinazolinone

Versatile Antimicrobial Activity of 6-Iodoquinazolin-4-one Derivatives Against Bacteria and Fungi

6-Iodoquinazolin-4-one derivatives have demonstrated broad-spectrum antimicrobial activity. A series of novel 6-iodoquinazolin-4-one derivatives were evaluated against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi [1]. The compounds showed potent to moderately potent activity, with some derivatives exhibiting promising efficacy against specific strains, highlighting the scaffold's potential as an antimicrobial lead.

Antimicrobial Antibacterial Antifungal Quinazolinone

Optimal Research and Industrial Applications for 6-Iodo-1H-quinazolin-4-one


Lead Compound for Multi-Kinase Inhibitor Development in Oncology

6-Iodo-1H-quinazolin-4-one serves as an ideal scaffold for designing novel multi-kinase inhibitors. The 2016 study by El Sayed et al. demonstrates that 6-iodo-2-(pyridin-3/4-yl)-3-substituted derivatives potently inhibit ABL, ALK, and c-RAF kinases [1]. This multi-target profile is highly desirable for overcoming drug resistance in cancer therapy. Procurement of this compound is justified for medicinal chemistry groups focused on developing next-generation, broad-spectrum anticancer agents that can circumvent the limitations of single-kinase inhibitors.

Precursor for Radioiodinated Prodrugs in Targeted Cancer Imaging and Therapy

The iodine atom at the 6-position makes this compound uniquely suited for radioiodination with isotopes like I-125, enabling its use in Enzyme-Mediated Cancer Imaging and Therapy (EMCIT). The 2007 study by Kassis et al. successfully used 6-iodo-1H-quinazolin-4-one to synthesize a radioiodinated prodrug (IQ2-P,4-P) that is selectively converted by cancer cell-associated alkaline phosphatase into a water-insoluble, cell-trapped cytotoxic agent [2]. This application is exclusive to the 6-iodo analog and cannot be achieved with other halogenated derivatives.

Synthesis of Highly Potent, Selective Cytotoxic Agents

The 2022 study by Pérez-Fehrmann et al. established that 6-iodo-2-methylquinazolin-4-one derivatives exhibit remarkable cytotoxic activity against several hard-to-treat cancer types, including glioblastoma and cervical cancer, with IC50 values comparable to paclitaxel [3]. This positions 6-iodo-1H-quinazolin-4-one as a key starting material for synthesizing a library of analogs with the goal of identifying a clinical candidate. The quantitative SAR data provided in this study offers a clear roadmap for further structural optimization.

Broad-Spectrum Antimicrobial Agent Development

Research has shown that 6-iodoquinazolin-4-one derivatives possess both antibacterial and antifungal activities against clinically relevant pathogens such as S. aureus, E. coli, and C. albicans [4]. This compound is therefore a valuable starting point for medicinal chemistry campaigns aimed at discovering new antimicrobials, especially in an era of increasing antibiotic resistance. Its procurement is strategic for research groups focusing on infectious diseases.

Quote Request

Request a Quote for 6-iodo-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.